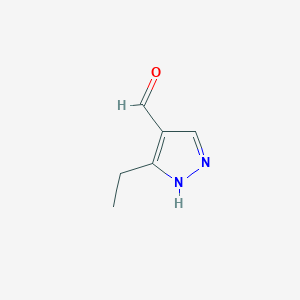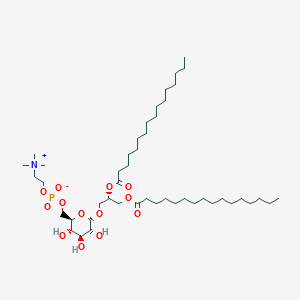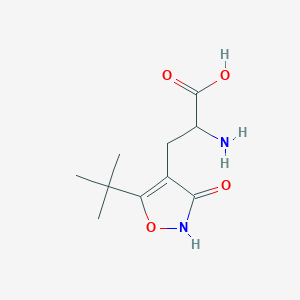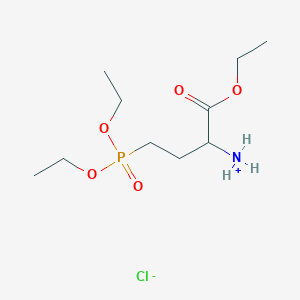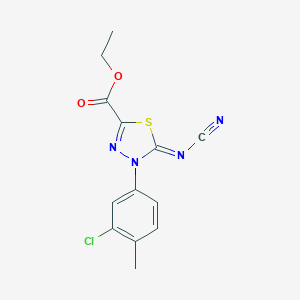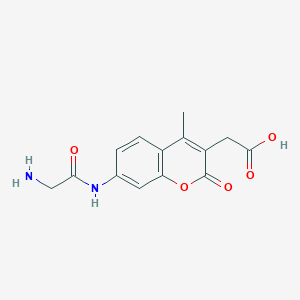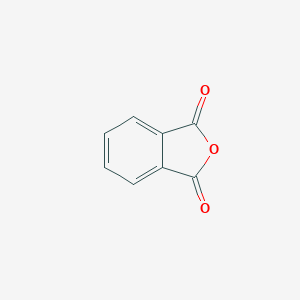![molecular formula C12H19NO2 B115159 4-[2-(Tert-butilamino)-1-hidroxietil]fenol CAS No. 96948-64-0](/img/structure/B115159.png)
4-[2-(Tert-butilamino)-1-hidroxietil]fenol
Descripción general
Descripción
“4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol” is a chemical compound with the molecular formula C12H19NO2 . It is also known by other names such as t-Butylnorsynephrine and Kwd-2066 . This compound is a short-acting agonist of the β2-adrenergic receptor .
Molecular Structure Analysis
The molecular structure of “4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol” has been studied using density functional theory (DFT) calculations . The calculated results show that the structural parameters can be reproduced well with the predicted geometry .Chemical Reactions Analysis
The compound has been studied significantly using DFT calculations . Calculations were performed for Fukui functions to explain the chemical selectivity or reactivity sites such as the molecule’s nucleophilic, electrophilic, and radical attack in the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.28 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions might be found in specialized chemistry databases or literature.Aplicaciones Científicas De Investigación
Farmacología: Investigación de agonistas beta-2
Este compuesto está estrechamente relacionado con los agonistas adrenérgicos beta-2, que son de gran interés en la investigación farmacológica por su papel en la relajación de los músculos lisos de las vías respiratorias. Sirve como modelo para estudiar la afinidad de unión y la especificidad de los receptores adrenérgicos beta-2, lo que puede conducir al desarrollo de broncodilatadores más efectivos .
Biotecnología: Estudios de biología molecular
El grupo tert-butilamino dentro de la estructura del compuesto puede ser de interés en los estudios de biología molecular, particularmente en el diseño de moléculas que pueden unirse selectivamente a proteínas o enzimas específicas, ayudando a comprender las vías biológicas .
Ciencias ambientales: Ecotoxicología
La investigación en ciencias ambientales utiliza este compuesto para estudiar los efectos ecotoxicológicos de los agonistas beta-2 que se encuentran en los cuerpos de agua debido a los residuos farmacéuticos. Ayuda a evaluar el impacto en la vida acuática y la calidad del agua .
Medicina: Perfil de impurezas
Como estándar de impureza, es esencial en la industria farmacéutica para el perfil de impurezas en las sustancias farmacológicas. Esto garantiza la seguridad y la eficacia de los productos medicinales mediante la identificación y cuantificación de posibles contaminantes .
Aplicaciones industriales: Síntesis de ingredientes farmacéuticos activos (API)
Este compuesto se utiliza en la síntesis industrial de API. Su estructura sirve como bloque de construcción para la síntesis de varios agentes terapéuticos, particularmente aquellos que se dirigen a las afecciones respiratorias .
Pruebas clínicas: Análisis de biomarcadores
En las pruebas clínicas, los derivados de este compuesto pueden usarse como biomarcadores para monitorear la farmacocinética y la farmacodinamia de los fármacos dentro del cuerpo, proporcionando información valiosa sobre el metabolismo de los fármacos y sus efectos .
Ciencias forenses: Toxicología
En toxicología forense, este compuesto puede utilizarse para desarrollar métodos analíticos para detectar la presencia de Salbutamol o sustancias relacionadas en muestras biológicas, lo cual es crucial en el control del dopaje y las investigaciones forenses .
Mecanismo De Acción
Target of Action
The primary target of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, also known as Salbutamol, is the Beta-2 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in smooth muscle relaxation, particularly in bronchial and vascular muscles.
Mode of Action
Salbutamol acts as a short-acting agonist of the Beta-2 adrenergic receptor . It binds to these receptors, mimicking the action of adrenaline, a natural bronchodilator produced by the human body. This binding triggers a cascade of biochemical reactions leading to the relaxation of smooth muscles in the airways .
Biochemical Pathways
Upon binding to the Beta-2 adrenergic receptors, Salbutamol activates the adenylate cyclase enzyme, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . This pathway is critical in the dilation of bronchial and vascular muscles.
Result of Action
The primary molecular effect of Salbutamol is the relaxation of bronchial smooth muscles, leading to bronchodilation . This helps to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD), where the airways become constricted. On a cellular level, it reduces the release of inflammatory mediators from mast cells in the lungs.
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGFUYPGDLRKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914243 | |
| Record name | t-Butylnorsynephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96948-64-0, 7376-67-2 | |
| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96948-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylnorsynephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kwd 2066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096948640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Butylnorsynephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salbutamol EP Impurity B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-BUTYLNORSYNEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RM5R3DQXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



